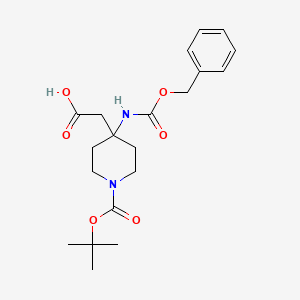

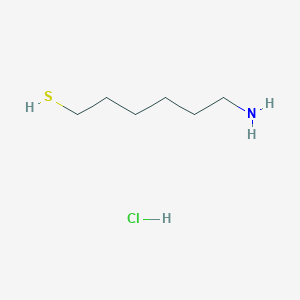

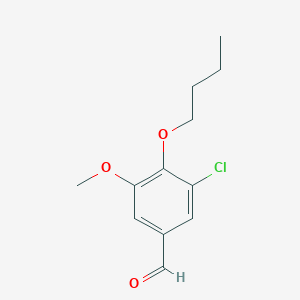

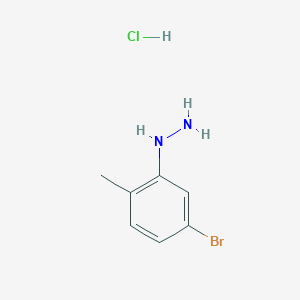

![molecular formula C7H5BrN2S B1289285 4-Bromobenzo[d]thiazol-5-amine CAS No. 769-19-7](/img/structure/B1289285.png)

4-Bromobenzo[d]thiazol-5-amine

Vue d'ensemble

Description

“4-Bromobenzo[d]thiazol-5-amine” is a chemical compound with the molecular formula C7H5BrN2S . It is used in laboratory research .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “4-Bromobenzo[d]thiazol-5-amine”, can be achieved via electrosynthesis. This method involves the reaction of aniline derivatives and ammonium thiocyanate in the presence of sodium bromide as an electrolyte and a brominating agent .

Molecular Structure Analysis

The molecular weight of “4-Bromobenzo[d]thiazol-5-amine” is 230.11 . Its InChI code is 1S/C7H6BrN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3,11H,9H2 .

Chemical Reactions Analysis

Benzothiazole derivatives, including “4-Bromobenzo[d]thiazol-5-amine”, are essential intermediates in synthesizing a wide variety of medical and pharmaceutical compounds . They have shown promising results as quorum-sensing inhibitors .

Physical And Chemical Properties Analysis

“4-Bromobenzo[d]thiazol-5-amine” is a white to gray to yellow solid .

Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives, including 4-Bromobenzo[d]thiazol-5-amine, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health issues.

Analgesic and Anti-inflammatory Activities

Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . This suggests that 4-Bromobenzo[d]thiazol-5-amine could potentially be used in the development of new pain relief and anti-inflammatory medications .

Antimicrobial and Antifungal Activities

Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This indicates that 4-Bromobenzo[d]thiazol-5-amine could be used in the creation of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole compounds have been found to exhibit antiviral activity . This suggests that 4-Bromobenzo[d]thiazol-5-amine could potentially be used in the development of new antiviral drugs.

Antitumor and Cytotoxic Activities

Certain thiazole derivatives have shown antitumor and cytotoxic activities . This indicates that 4-Bromobenzo[d]thiazol-5-amine could potentially be used in cancer treatment. In fact, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .

Quorum Sensing Inhibitors

Thiazole derivatives have been found to inhibit quorum sensing , a system of stimulus and response correlated to population density among bacteria. This suggests that 4-Bromobenzo[d]thiazol-5-amine could potentially be used in the development of new drugs that disrupt bacterial communication, thereby inhibiting their ability to form biofilms and become resistant to antibiotics.

Anthelmintic Activity

Thiazole derivatives have shown anthelmintic activity , which means they can expel or destroy parasitic worms (helminths) in the body. This suggests that 4-Bromobenzo[d]thiazol-5-amine could potentially be used in the development of new anthelmintic drugs.

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective properties . This indicates that 4-Bromobenzo[d]thiazol-5-amine could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Mécanisme D'action

Target of Action

4-Bromobenzo[d]thiazol-5-amine, a derivative of the thiazole group, has been found to have diverse biological activities . Thiazoles are known to interact with a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets , suggesting that they may interact with their targets to inhibit specific cellular processes.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways. For example, they have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine . This suggests that 4-Bromobenzo[d]thiazol-5-amine may also affect similar biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that 4-Bromobenzo[d]thiazol-5-amine may have similar solubility properties, which could affect its bioavailability.

Result of Action

Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . This suggests that 4-Bromobenzo[d]thiazol-5-amine may have similar effects.

Safety and Hazards

The safety information for “4-Bromobenzo[d]thiazol-5-amine” includes hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-bromo-1,3-benzothiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUUMRBJJQXVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)Br)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625792 | |

| Record name | 4-Bromo-1,3-benzothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzo[d]thiazol-5-amine | |

CAS RN |

769-19-7 | |

| Record name | 4-Bromo-1,3-benzothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 769-19-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.